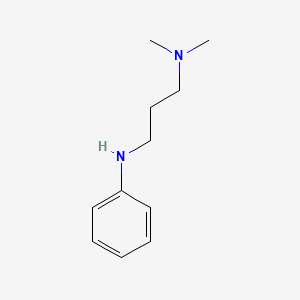
Morpholine, 4-(cyclobutylidenemethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-(cyclobutylidenemethyl)- is an organic compound with the chemical formula C₉H₁₅NO. This compound features a morpholine ring substituted with a cyclobutylidenemethyl group. Morpholine itself is a heterocyclic amine that contains both amine and ether functional groups, making it a versatile building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including Morpholine, 4-(cyclobutylidenemethyl)-, typically involves the reaction of 1,2-amino alcohols with various reagents. One common method is the cyclization of amino alcohols using α-haloacid chlorides under basic conditions . Another approach involves the use of aziridines or epoxides as starting materials, which undergo ring-opening reactions to form the morpholine ring .
Industrial Production Methods
Industrial production of morpholine derivatives often employs the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Morpholine, 4-(cyclobutylidenemethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce secondary amines .
科学研究应用
Morpholine, 4-(cyclobutylidenemethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the production of corrosion inhibitors and surfactants
作用机制
The mechanism of action of Morpholine, 4-(cyclobutylidenemethyl)- involves its interaction with various molecular targets. For instance, in antibacterial applications, it can disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes .
相似化合物的比较
Similar Compounds
Morpholine: The parent compound, used widely in organic synthesis.
4-(Cyclobutylidenemethyl)-morpholine: A closely related derivative with similar chemical properties.
N-Methylmorpholine: Another morpholine derivative with a methyl group substitution.
Uniqueness
Morpholine, 4-(cyclobutylidenemethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
4-(cyclobutylidenemethyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-2-9(3-1)8-10-4-6-11-7-5-10/h8H,1-7H2 |
InChI 键 |
QHRCCUVTUODJAL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CN2CCOCC2)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)





![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)




![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
